
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(5-Methyl-6-morpholinopyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It has a molecular weight of 222.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O3/c1-8-6-9 (11 (14)15)7-12-10 (8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.26 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Halopyridinylboronic Acids in Suzuki Cross-Coupling : Halopyridin-2-yl-boronic acids and esters, similar in structure to the compound , are used in Suzuki cross-coupling reactions. They are stable, crystalline, and can produce new pyridine libraries (Bouillon et al., 2003).
Synthesis of Ligands and ansa-Zirconocenes : Boronic acids, like the mentioned compound, are key in synthesizing aryl-substituted indenes, important for further synthesis of ansa-metallocenes (Izmer et al., 2006).
Sensing and Biological Applications
Fluorescent Boronic Acids for Diol Detection : Certain boronic acids exhibit high affinities for diol-containing compounds at physiological pH, making them useful in sensor design, particularly for detecting carbohydrates like D-glucose (Cheng et al., 2010).
Selective Fluorescent Chemosensors by Boronic Acid : Boronic acids, including derivatives of the compound , are used in the development of fluorescent sensors for carbohydrates, bioactive substances, and ions like fluoride and mercury (Huang et al., 2012).
Pharmaceutical Research
- Synthesis of Antimicrobials : A related compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, is utilized in the synthesis of potent antimicrobials (Kumar et al., 2007).
Miscellaneous Applications
- Boronic Acids in Sensing Applications : Boronic acids play a significant role in various sensing applications due to their interaction with diols and Lewis bases, useful in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



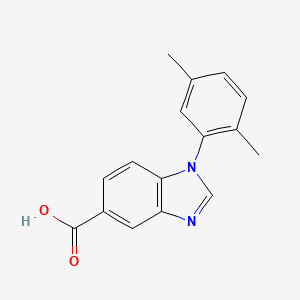
![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)
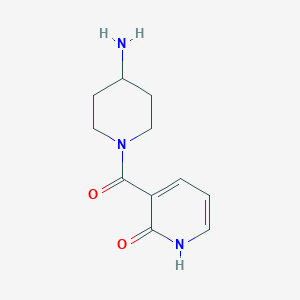
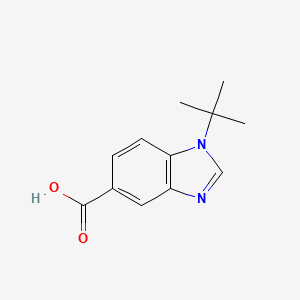
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
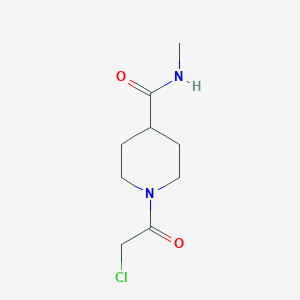
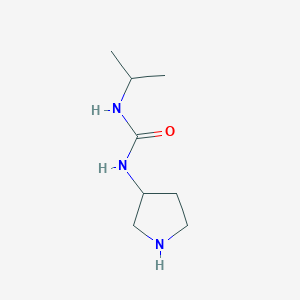
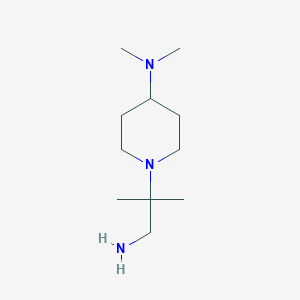
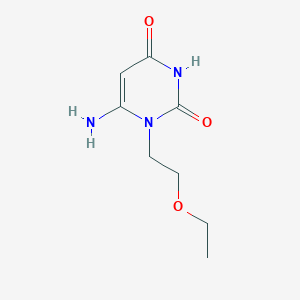
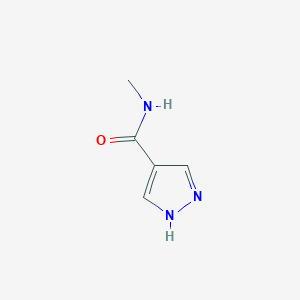
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

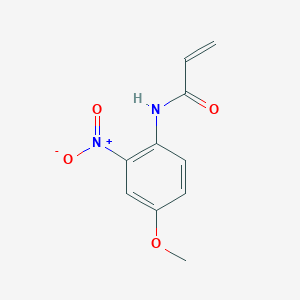
amine](/img/structure/B1371149.png)